Lachesine chloride

Description

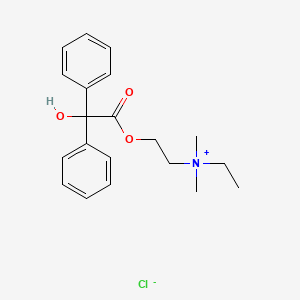

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26NO3.ClH/c1-4-21(2,3)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,4,15-16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCAZGSWNBZVJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15209-00-4 (Parent) | |

| Record name | Lachesine chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60922037 | |

| Record name | N-Ethyl-2-{[hydroxy(diphenyl)acetyl]oxy}-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-38-1 | |

| Record name | Lachesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lachesine chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-{[hydroxy(diphenyl)acetyl]oxy}-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benziloyloxyethylethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACHESINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720J8565ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Lachesine Chloride

Strategies for the Laboratory Synthesis of Lachesine (B1674216) Chloride

The laboratory synthesis of Lachesine chloride typically involves organic synthesis techniques aimed at constructing its specific quaternary ammonium (B1175870) structure. archive.org

Organic Synthesis Techniques Applied to this compound Production

One reported method for the preparation of this compound involves the reaction of benzilic acid with dimethylaminoethyl chloride. archive.org This initial step forms an intermediate, which is then subjected to quaternisation using ethyl chloride. archive.org This two-step process is a common approach in organic synthesis for creating quaternary ammonium salts, involving the initial formation of a tertiary amine followed by alkylation to introduce the fourth substituent on the nitrogen atom, resulting in a positively charged quaternary center.

Specific Methodologies for Acyl Chloride Precursors and their Application in this compound Synthesis

While the direct use of an acyl chloride precursor derived from benzilic acid is mentioned as an alternative method for preparing related compounds like Trasentin, the primary reported synthesis of this compound itself utilizes benzilic acid directly in a reaction with dimethylaminoethyl chloride. archive.org In the case of Trasentin, diphenylacetic acid is converted to its corresponding carbonyl chloride, which then reacts with diethylaminoethanol. archive.org This suggests that for compounds structurally related to this compound that are esters of substituted acetic acids, the acyl chloride route is a viable synthetic strategy. However, the synthesis of this compound as described involves the reaction of the carboxylic acid (benzilic acid) with the aminoalkyl halide, followed by quaternization. archive.org

Chemical Modification and Analog Preparation of this compound

Chemical modification and the preparation of analogs of this compound are primarily undertaken to explore the relationship between chemical structure and biological activity, particularly in the context of quaternary ammonium compounds. dss.go.th

Targeted Derivatization for Structural Variation and Research Purposes

Targeted derivatization of this compound or its synthetic precursors allows for the introduction of structural variations. This can involve altering the substituents on the nitrogen atom or modifying the benzilic acid portion of the molecule. Such modifications are crucial for structure-activity relationship studies, helping researchers understand how changes in the molecule's architecture impact its interaction with biological targets. For instance, studies on quaternary ammonium compounds have investigated the effect of gradually changing substituents on the ammonium group, observing resulting changes in activity. dss.go.th

Biochemical and Pharmacological Mechanisms of Action of Lachesine Chloride

Elucidation of Cholinergic Receptor Interactions

Lachesine (B1674216) chloride exerts its effects through interactions with cholinergic receptors, the primary targets of the neurotransmitter acetylcholine (B1216132). These interactions are crucial in defining its pharmacological actions.

Competitive Antagonism at Muscarinic Cholinergic Receptors

Studies have indicated that lachesine chloride acts as a competitive antagonist at muscarinic cholinergic receptors citeab.com. This means it binds to the same receptor sites as acetylcholine but does not activate them, thereby blocking acetylcholine's normal signaling. Muscarinic receptors are G-protein coupled receptors that mediate a wide range of physiological responses in the parasympathetic nervous system and the central nervous system mdpi.comnih.gov. By competitively binding to these receptors, this compound prevents acetylcholine from eliciting its typical effects, such as smooth muscle contraction, decreased heart rate, and increased glandular secretions nih.govgeneesmiddeleninformatiebank.nl.

Specificity and Affinity Profiling for Cholinergic Receptor Subtypes

Research has aimed to determine the specificity and affinity of this compound for the different subtypes of muscarinic receptors (M1, M2, M3, M4, M5). While atropine (B194438) is known to be a non-selective muscarinic receptor antagonist mdpi.com, studies comparing lachesine to other anticholinergic agents have provided insights into its binding profile. For instance, in studies using isolated guinea-pig ileum and rat sympathetic neurones, lachesine demonstrated antagonist activity at muscarinic receptors. Mean antagonist Ki values (nM) for contracting the rat isolated ileum were 0.17 for hyoscine, 0.34 for atropine, and 0.27 for lachesine nih.gov. In isolated superior cervical ganglia of the rat, responses to muscarine (B1676868) were antagonized by hyoscine (Ki 0.49 nM), atropine (Ki 0.24 nM), methylscopolamine (Ki 0.09 nM), and lachesine (Ki 0.15 nM) nih.gov. These findings suggest that lachesine has high affinity for muscarinic receptors, comparable to that of atropine and hyoscine in these preparations nih.gov.

Interactive Table 1: Antagonist Ki Values (nM) in Isolated Tissue Preparations

| Compound | Rat Isolated Ileum (Contraction) | Rat Isolated Superior Cervical Ganglia (Muscarine Response) |

| Hyoscine | 0.17 | 0.49 |

| Atropine | 0.34 | 0.24 |

| Lachesine | 0.27 | 0.15 |

| Methylscopolamine | - | 0.09 |

*Note: Data compiled from research findings nih.gov.

Neurohumoral Transmitter Modulation Studies

Investigations into the effects of this compound have extended to its modulation of neurohumoral transmitters, particularly within the cholinergic system.

Impact on Acetylcholine Release and Postsynaptic Responses

As a muscarinic receptor antagonist, this compound primarily affects the postsynaptic responses to acetylcholine by blocking its binding to receptors nih.govnih.gov. While its main action is postsynaptic antagonism, the modulation of acetylcholine release can also be influenced by the activity of muscarinic autoreceptors, predominantly the M2 and M4 subtypes, located on presynaptic nerve terminals mdpi.comdovepress.com. Activation of these presynaptic receptors typically inhibits further acetylcholine release, providing a negative feedback mechanism dovepress.comfrontiersin.org. An antagonist like lachesine, by blocking these autoreceptors, could potentially influence acetylcholine release, although the primary and most significant effect is the blockade of postsynaptic receptors nih.govnih.gov. Studies on the impact of muscarinic receptor activation on acetylcholine release have shown that M2 receptors, likely located on presynaptic terminals, can inhibit inputs frontiersin.org. Conversely, M3 receptor activation has been linked to an increase in the excitability of inhibitory interneurons, indirectly affecting inputs frontiersin.org. The specific impact of this compound on acetylcholine release, mediated through these complex presynaptic mechanisms, would depend on its affinity for the relevant presynaptic muscarinic receptor subtypes.

Investigation of Effects on Ganglionic Transmission Pathways

Cholinergic transmission also occurs at autonomic ganglia, where acetylcholine acts on nicotinic receptors to transmit signals from preganglionic to postganglionic neurons cvpharmacology.comnih.gov. While muscarinic receptors are also present in ganglia and can modulate transmission (e.g., slow excitatory postsynaptic potentials mediated by M1 receptors), the primary fast excitatory transmission is mediated by nicotinic receptors ru.nlgenome.jp. Some studies have investigated the effects of lachesine on ganglionic transmission. Research on isolated ganglia has shown that angiotensin's ganglion stimulant action is insensitive to hexamethonium (B1218175) (a nicotinic ganglionic blocker) but is sensitive to morphine oup.com. While this specific study focuses on angiotensin, it highlights methodologies used to investigate ganglionic transmission and the agents that can modulate it. Lachesine has been mentioned in the context of ganglionic blocking activity in some earlier literature ed.ac.ukdss.go.th, suggesting that it might possess some effects on ganglionic transmission, potentially through interactions with ganglionic muscarinic receptors or, to a lesser extent, nicotinic receptors at higher concentrations. However, its primary classification and more extensively documented mechanism of action relate to muscarinic receptor antagonism citeab.comnih.gov.

Comparative Pharmacodynamics with Atropine and Other Anticholinergic Agents

This compound's pharmacodynamic properties are often compared to those of atropine, a well-established muscarinic antagonist geneesmiddeleninformatiebank.nlwikipedia.orglecturio.com. Both compounds block the effects of acetylcholine at muscarinic receptors, leading to similar anticholinergic effects in various organ systems nih.govgeneesmiddeleninformatiebank.nl. These effects can include mydriasis (pupil dilation), cycloplegia (paralysis of the ciliary muscle), inhibition of salivation and other secretions, increased heart rate, and decreased gastrointestinal motility geneesmiddeleninformatiebank.nlmdpi.comwikipedia.org.

Comparative studies, such as those examining antagonist Ki values in isolated tissues, indicate that lachesine's affinity for muscarinic receptors is comparable to that of atropine nih.gov. However, there can be differences in the duration and potency of their effects depending on the specific tissue or organ system and the species studied nih.govannualreviews.org. For instance, some earlier reports suggested that certain quaternary benzilic alkamine esters, including lachesine, might be more active than atropine in producing mydriasis and inhibiting salivation annualreviews.org. The quaternary ammonium (B1175870) structure of lachesine (ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium chloride) uni.lunih.govdrugfuture.com influences its pharmacokinetic properties, such as reduced penetration of the blood-brain barrier compared to tertiary amines like atropine and scopolamine (B1681570) lecturio.comnih.gov, which can lead to fewer central nervous system effects. This contrasts with atropine and scopolamine, which can have significant central effects nih.govnih.gov. Glycopyrrolate, another quaternary amine anticholinergic, also exhibits limited CNS penetration nih.gov. The pharmacodynamic differences between lachesine, atropine, and other anticholinergics are thus influenced by a combination of receptor affinity, subtype selectivity (though both lachesine and atropine are generally considered non-selective muscarinic antagonists), and pharmacokinetic profiles.

Table 2: Comparison of this compound and Atropine Pharmacodynamic Aspects

| Feature | This compound | Atropine |

| Receptor Interaction | Competitive antagonist at muscarinic receptors citeab.com | Competitive antagonist at muscarinic receptors lecturio.com |

| Muscarinic Subtype Affinity | High affinity, comparable to atropine in some studies nih.gov | High affinity, generally non-selective mdpi.com |

| CNS Penetration | Limited (quaternary amine) nih.gov | Significant (tertiary amine) nih.gov |

| Primary Effects | Peripheral anticholinergic effects | Peripheral and central anticholinergic effects nih.gov |

In Vitro Investigations of Lachesine Chloride

Receptor Binding and Functional Assays in Isolated Tissue Preparations

Receptor binding and functional assays using isolated tissue preparations are classical pharmacological methods employed to characterize the interaction of a compound with specific receptors and the resulting physiological response. These methods were instrumental in the development of receptor theory, allowing for the correlation of effective concentrations with physiological outcomes researchgate.net. Lachesine (B1674216) chloride, a quaternary ammonium (B1175870) compound, has been noted in the context of its atropine-like effects, particularly in isolated tissue studies dss.go.th. Atropine-like effects generally involve antagonism of muscarinic acetylcholine (B1216132) receptors.

While specific detailed data on Lachesine chloride's binding affinities (Ki, Kd) or functional parameters (EC50, IC50) across a broad panel of receptors in isolated tissues were not extensively detailed in the provided search results, its classification and reported effects suggest interactions with cholinergic receptors. For instance, studies on isolated ganglia have shown that the ganglion stimulant action of angiotensin is insensitive to hexamethonium (B1218175) but is completely abolished by lachesine oup.com. This indicates Lachesine's ability to interfere with certain neuronal pathways in isolated tissue. The use of isolated tissue baths allows for the assessment of effective concentrations of compounds and their relationship to a physiological response, contributing to the understanding of receptor theory researchgate.net. The concept of receptors, as biomolecules recognized by ligands that transmit biological information, is central to understanding the effects observed in these assays researchgate.net.

Studies on Cellular Responses and Signal Transduction Pathways

Investigating cellular responses and signal transduction pathways provides a deeper understanding of how a compound influences cellular behavior at the molecular level. Signal transduction pathways involve a series of molecular interactions that relay signals from receptors to specific cellular responses etsu.eduslideshare.net. These pathways can regulate various cellular activities, including gene expression and cell function savemyexams.com.

While direct studies specifically detailing this compound's effects on a wide range of cellular responses and signal transduction pathways were not prominently featured in the search results, the general mechanisms of cellular signaling provide a framework for understanding potential interactions. Ligand binding to a receptor can alter the receptor's shape or activity, triggering intracellular changes slideshare.net. G protein-coupled receptors (GPCRs) are a major family of cell-surface receptors that mediate responses to diverse signaling molecules nih.gov. Signal transduction through GPCRs often involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP) as a second messenger nih.gov. Changes in these pathways can lead to various cellular outcomes, such as the regulation of ion channels savemyexams.comcollegeboard.org. For example, disruption of a G protein-related signal transduction pathway can affect chloride ion transport in intestinal cells collegeboard.org. Given this compound's reported atropine-like activity dss.go.th, which typically involves antagonism of muscarinic acetylcholine receptors (a class of GPCRs), it is plausible that this compound could influence cellular responses mediated by these receptors and their associated signal transduction cascades.

Solution Behavior and Aggregation Phenomena of this compound

The behavior of a compound in solution, particularly its tendency to aggregate, is a critical aspect of its physical chemistry and can influence its biological interactions and formulation properties. Aggregation phenomena, such as dimerization and micelle formation, occur when molecules self-associate in solution above a certain concentration.

Dimerization Characteristics and Critical Micelle Concentration (CMC) Determination

Studies on the solution behavior of this compound have indicated its ability to dimerize. The critical micelle concentration (CMC) is a key parameter that defines the concentration above which surfactant molecules, or molecules with similar amphiphilic properties, begin to form micelles. For this compound, a methane (B114726) derivative, dimerization has been observed with a reported CMC of 0.204 mol kg⁻¹ dss.go.th. This value provides a quantitative measure of the concentration at which this compound molecules transition from primarily existing as monomers or small aggregates to forming larger micellar structures in solution.

Influence of Molecular Structure on Aggregation Patterns in Solution

The molecular structure of a compound significantly influences its aggregation behavior in solution. Modifications to the chemical structure can alter the balance of intermolecular forces, such as hydrophobic and electrostatic interactions, thereby affecting the tendency and manner in which molecules self-assemble. In the context of this compound, which contains phenyl rings, structural modifications have been shown to impact aggregation patterns dss.go.th. For instance, replacing one of the phenyl rings in a related methane derivative with a cyclohexane (B81311) ring considerably increased hydrophobicity, resulting in a lower CMC and a higher aggregation number dss.go.th. Conversely, replacing a phenyl ring with a cyclopentane (B165970) ring had little apparent effect on aggregation dss.go.th. This highlights the sensitivity of aggregation behavior to subtle changes in molecular structure, particularly the nature and arrangement of hydrophobic and hydrophilic moieties within the molecule. The aggregation behavior of other chloride-containing compounds, such as aluminum phthalocyanine (B1677752) chloride, has also been shown to be dependent on factors like concentration and the composition of the solvent, further illustrating the influence of the molecular environment and structure on aggregation researchgate.net.

Biochemical Pathway Interrogation and Enzyme Interaction Studies

Investigating the interaction of a compound with biochemical pathways and specific enzymes is essential for understanding its potential metabolic fate and its ability to modulate enzymatic activity. Enzymes are biological catalysts that play vital roles in numerous biochemical processes, and their activity can be regulated by interactions with ligands .

While comprehensive data specifically on this compound's interactions with a wide range of biochemical pathways or detailed enzyme kinetics were not extensively found, its chemical nature as a quaternary ammonium compound suggests potential interactions with enzymes involved in neurotransmission, particularly those related to acetylcholine metabolism, given its reported atropine-like effects dss.go.th. Enzymes interact with ligands through specific binding sites, and these interactions can either activate or inhibit enzyme activity biorxiv.org. The specificity of enzyme-ligand interactions is crucial for precise physiological function . Studies on enzyme activation networks have revealed extensive regulatory crosstalk between metabolic pathways, indicating that enzymes in one pathway can be activated by metabolites from different pathways biorxiv.orgembopress.org. While direct evidence for this compound's specific enzyme targets or its impact on particular biochemical pathways was limited in the provided results, the general principles of enzyme-ligand interactions and metabolic regulation provide a framework for considering its potential biochemical effects.

| Compound Name | PubChem CID |

| This compound | 14415 |

| Lachesine | 14416 |

| Hydrochloric Acid | 313 |

| Acetylcholine chloride | 6060 |

| Atropine (B194438) | 174 |

| Hexamethonium | 3641 |

In Vivo Research Using Animal Models for Lachesine Chloride Assessment

Investigations into Ocular Pharmacodynamics in Animal Models

Research using mammalian models has focused on the effects of lachesine (B1674216) chloride on the eye, specifically its influence on pupil size and its cycloplegic properties.

While direct studies on lachesine chloride's ocular effects in animals were not extensively found in the provided search results, related research on other cycloplegic drugs in mammalian models, such as cyclopentolate (B1215867) hydrochloride in beagles, provides a framework for understanding the methodologies used in this area nih.gov. Studies involving topical application of cycloplegic agents in dogs have evaluated pupil size and other ocular parameters over time using techniques like static pupillometry nih.gov. These studies demonstrate that such agents can induce significant pupillary dilation, with effects varying in onset and duration depending on the specific compound nih.gov.

Research on Gastrointestinal Motility and Secretion in Animal Preparations

Animal models, including isolated tissue preparations, are widely used to study the effects of drugs on gastrointestinal motility and secretion. The isolated ileum, often sourced from guinea pigs, rabbits, or rats, is a common preparation for examining drug effects on smooth muscle contraction rjpbcs.combioline.org.br. These preparations contain various receptors, including muscarinic receptors, which are involved in regulating gastrointestinal function bioline.org.br. Studies using isolated intestinal strips allow for the evaluation of agonist and antagonist activities by measuring tissue contractility scireq.com. For example, the contractile responses to agonists like acetylcholine (B1216132) can be recorded, and the effects of antagonists can be determined researchgate.net. The parasympathetic nervous system, primarily through the vagus nerve, plays a significant role in regulating gastrointestinal motility and secretion, with acetylcholine being a key neurotransmitter lww.comnih.gov. Activation of parasympathetic nerves can enhance gastrointestinal motility lww.com.

Cardiovascular System Effects in Animal Models

Animal models are crucial for studying cardiovascular diseases and the effects of pharmacological interventions. Rats have been a primary model for cardiovascular research for decades, with established procedures to induce various cardiovascular states like hypertension and cardiac hypertrophy researchgate.net. While specific studies on this compound's cardiovascular effects in animals were not detailed in the provided results, the broader context of cardiovascular pharmacology in animal models involves assessing hemodynamic parameters and cardiac function researchgate.netfrontiersin.org. Muscarinic receptors, particularly M2 receptors, are located in the heart and play a role in regulating heart rate and contractility wikipedia.org. Inhibition of these receptors can lead to an increase in heart rate wikipedia.org.

Neuropharmacological Assessments in Animal Models

Neuropharmacological studies in animal models investigate the effects of compounds on the nervous system. This includes examining modulation of peripheral nervous system responses and interactions with exogenous agonists in isolated organ preparations.

The peripheral nervous system is a key target for anticholinergic drugs like this compound. Muscarinic acetylcholine receptors are primarily located on the post-synaptic cell membranes of smooth muscle, cardiac muscle, and glandular tissue at the ends of parasympathetic nerve pathways, mediating the physiological effects of parasympathetic activity mdpi.com. These effects include cardiac slowing, smooth muscle contraction in various organs (including the gastrointestinal tract and iris), vasodilation, and increased exocrine gland secretion mdpi.com. Studies in animals can assess how this compound modulates these parasympathetic responses.

Isolated organ preparations are valuable tools for studying the interactions of drugs with specific receptors in the peripheral nervous system. Studies using isolated tissues, such as the rat isolated ileum or isolated superior cervical ganglia, allow for the characterization of drug effects on muscarinic receptors nih.gov. For instance, the ability of this compound to antagonize responses induced by muscarinic agonists like muscarine (B1676868) or acetylcholine can be quantified by determining inhibition constants (Ki values) nih.gov. These studies demonstrate that this compound acts as a competitive antagonist at muscarinic receptors in these preparations nih.gov.

Modulation of Peripheral Nervous System Responses

General Utility of Animal Models for Preclinical Compound Evaluation

Animal models play a pivotal role in the preclinical evaluation of chemical compounds like this compound, serving as essential tools before potential testing in humans. These models are utilized to gain a multidimensional understanding of a compound's potential effects and mechanisms within a living system, offering insights beyond those obtainable from in vitro methods mdpi.com. The primary purpose of preclinical animal testing is to provide reasonable evidence regarding the safety and efficacy of novel technologies and therapies pubpub.org.

The use of non-human species allows researchers to mimic various biological processes and disease states found in humans facellitate.com. This is crucial for understanding how a compound might behave in a complex organism, including its interactions with different physiological systems mdpi.com. Animal models help in characterizing the pathophysiology of diseases, identifying drug targets, and evaluating potential therapeutic agents tandfonline.com.

Rodents, particularly mice and rats, are frequently employed in preclinical studies due to factors such as genetic manipulability, cost-effectiveness, and physiological similarities to humans that facilitate the replication of complex disease states mdpi.comfacellitate.comnih.gov. Larger animals, including dogs, pigs, and rabbits, are also valuable as they can exhibit greater physiological similarities to humans in terms of metabolic characteristics and disease occurrence, allowing for a more accurate replication of human disease onset and progression mdpi.com.

Preclinical studies in animal models are designed to assess basic pharmacokinetic parameters, such as how a drug is absorbed, distributed, metabolized, and excreted, as well as pharmacodynamic effects, which relate to how the drug affects the body facellitate.comtandfonline.com. They are also used for initial assessments of efficacy and to identify potential side effects or toxic reactions before human exposure nih.govbiotechfarm.co.il. This step is considered indispensable for de-risking the product development process and informing the design of subsequent clinical trials pubpub.orgbiotechfarm.co.il.

While animal models are invaluable for providing in vivo data, it is important to acknowledge their limitations. Genetic and physiological differences between animal species and humans can lead to discrepancies in drug responses and disease manifestations, and the translation rate of findings from animal studies to human outcomes is not always perfect mdpi.comfrontiersin.orgwellbeingintlstudiesrepository.orguzh.ch. Nevertheless, animal models remain a cornerstone of preclinical research, providing crucial data that helps bridge the gap between basic research and clinical application mdpi.comnih.gov.

Structure Activity Relationship Sar Studies of Lachesine Chloride and Its Analogs

Influence of Linker Chain Length between Onium Nitrogen and Ester Group on Pharmacological Efficacy

The length and flexibility of the linker chain connecting the quaternary onium nitrogen to the ester group are known to play a crucial role in the pharmacological efficacy of anticholinergic agents. researchgate.netarchive.org This linker determines the spatial orientation of the positively charged head group relative to the ester and benzilate moieties, influencing how the molecule fits into the receptor binding site. researchgate.net In Lachesine (B1674216) chloride, this linker is an ethylene (B1197577) chain (-CH2-CH2-). nih.govuni.lu Research on similar compounds, such as benzilic esters with the general formula Ph2C(OH)COO[CH2]nNR1R2R3}+X-, has systematically varied the length of this polymethylene chain ([CH2]n). royalsocietypublishing.org These studies have shown that anticholinergic activity is highly dependent on 'n', with optimal activity often observed for specific chain lengths that allow for productive engagement with the receptor. royalsocietypublishing.orgarchive.org While specific comparative data for different linker lengths in Lachesine chloride itself were not detailed, the principle established for analogous benzilic esters suggests that the two-carbon linker in this compound is likely a critical determinant of its observed anticholinergic profile. royalsocietypublishing.org

Steric and Electronic Effects of Benzilate Moiety Modifications on Biological Activity

The benzilate moiety (diphenylhydroxyacetyl group) is another key structural feature of this compound, contributing significantly to its interaction with the muscarinic receptor. nih.govontosight.ai This part of the molecule provides lipophilic and hydrogen-bonding interaction points. Modifications to the benzilate group, such as substitutions on the phenyl rings or alterations to the hydroxyl or ester functionalities, can have profound effects on biological activity through steric and electronic effects. royalsocietypublishing.org Steric bulk introduced by large substituents on the phenyl rings can hinder the approach to the binding site. archive.org Electronic effects, such as those from electron-withdrawing or electron-donating groups, can alter the polarity and charge distribution of the benzilate moiety, affecting interactions with polar or charged residues in the receptor. archive.org The presence of the hydroxyl group on the quaternary carbon of the benzilate moiety in this compound is also important, potentially participating in hydrogen bonding interactions with the receptor. nih.govuni.lu Studies on benzilic esters analogous to Lachesine have explored these modifications, demonstrating that even subtle changes to the benzilate structure can significantly impact anticholinergic potency and duration of action. royalsocietypublishing.org

Comparative SAR Analysis with Other Quaternary Ammonium (B1175870) Antagonists

Comparing the SAR of this compound with other quaternary ammonium antagonists highlights common principles and unique features. Quaternary ammonium compounds are a broad class of anticholinergic agents, including those used as antispasmodics and antisecretory agents. dss.go.th Many potent muscarinic antagonists are quaternary ammonium salts, often incorporating bulky lipophilic groups and an ester linkage, similar to this compound. researchgate.netresearchgate.net

For instance, studies on novel quaternary ammonium derivatives of quinuclidinol esters, another class of muscarinic antagonists, have also investigated the impact of substituents on the quaternary nitrogen and the nature of the ester moiety on potency and duration of action. researchgate.net These compounds, like this compound, rely on the quaternary nitrogen for charge-based interactions and lipophilic groups for fitting into the receptor binding pocket. ontosight.airesearchgate.net

However, the specific combination of the benzilate moiety, the ethylene linker, and the ethyl/dimethyl substituents on the quaternary nitrogen gives this compound its particular pharmacological profile. Comparative studies with agents like atropine (B194438) substitutes have shown that while they share anticholinergic activity, their dose-response relationships and duration of action can vary, indicating differences in their precise interactions with the receptor, which are dictated by their distinct structures. royalsocietypublishing.org The SAR of this compound fits within the broader understanding of how quaternary ammonium structure influences muscarinic receptor antagonism, emphasizing the critical roles of the charged nitrogen, the linker, and the lipophilic/functionalized acyl group. ontosight.ainih.gov

Analytical Methodologies for Lachesine Chloride Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are widely employed for separating, identifying, and quantifying components within a sample. For Lachesine (B1674216) chloride, these techniques are vital for assessing its purity and determining its concentration.

High-Performance Liquid Chromatography (HPLC) Methodologies for Lachesine Chloride

High-Performance Liquid Chromatography (HPLC) is a powerful technique used extensively for the analysis of pharmaceutical compounds, including this compound. HPLC allows for the separation of this compound from impurities and other components in a mixture based on their differential interactions with a stationary phase and a mobile phase globalresearchonline.netijnrd.org. Monitoring purity can be achieved via HPLC with UV detection .

A specific HPLC assay method for this compound has been developed and applied in stability studies of formulations. This method utilized a C8 column with a mobile phase consisting of methanol (B129727) and water containing heptane (B126788) sulphonic acid sodium salt as an ion-pairing agent at a specific pH researchgate.net. The use of ion-pairing agents in the mobile phase is a common strategy in reversed-phase HPLC to improve the retention and separation of charged compounds like this compound.

HPLC methods are advantageous due to their speed, specificity, accuracy, precision, and ease of automation, making them suitable for analyzing various compounds in different matrices jneonatalsurg.com. The development and validation of HPLC methods are considered essential in the research and development of new compounds jneonatalsurg.com.

Development and Validation of Specific Assays for Research Matrices

The development and validation of analytical assays are critical to ensure that the methods are suitable for their intended purpose, particularly when analyzing this compound in complex research matrices. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, often following guidelines from regulatory bodies scielo.brafricanjournalofbiomedicalresearch.comscholarsresearchlibrary.com.

A specific HPLC assay method for this compound was developed and used to study its stability in eye drop formulations researchgate.net. This highlights the need for matrix-specific assay development to account for potential interference from other components in the sample matrix. The validation process confirms the method's reliability and accuracy for the specific application and matrix.

Spectroscopic Approaches for Structural Elucidation and Degradation Analysis

Spectroscopic techniques provide valuable information about the structure of this compound and can be used to analyze changes that occur during degradation.

Application of Infrared Spectroscopy in Identifying Chemical Transformations

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a compound, providing a spectrum that is characteristic of its molecular structure and functional groups. Changes in the IR spectrum can indicate chemical transformations, such as the formation or breaking of bonds, which occur during degradation processes.

While specific details on the application of IR spectroscopy directly to this compound for degradation analysis are not extensively detailed in the provided snippets, IR spectroscopy is a standard technique for studying chemical structure and identifying changes in various compounds upon heating or other stressors nist.govmdpi.com. For instance, IR spectroscopy has been used to study the chemical transformations occurring in poly(vinyl chloride) upon thermal degradation, revealing the formation of unsaturated structures and changes in the spectrum nist.gov. This principle can be applied to this compound to monitor structural changes during degradation studies.

Spectroscopic methods, including NMR and mass spectrometry, are commonly used for the structural elucidation of degradation products mdpi.comijpsr.comscirp.orgchrom-china.com. Therefore, IR spectroscopy would complement these techniques by providing information on the functional groups present in this compound and its degradation products, aiding in their identification and the understanding of degradation pathways.

Titrimetric and Other Quantitative Determinations in Research Samples

Titrimetric methods are quantitative analytical techniques that involve determining the concentration of a substance by reacting it with a solution of known concentration (the titrant). These methods can be used for the quantitative determination of this compound or its components, such as the chloride ion.

The determination of chloride content in various samples is commonly performed by titration with silver nitrate (B79036) solution xylemanalytics.comcanterbury.ac.nz. This method, known as argentometric titration, relies on the precipitation of silver chloride canterbury.ac.nzuobabylon.edu.iq. Indicators like potassium chromate (B82759) can be used to signal the endpoint of the titration canterbury.ac.nzuobabylon.edu.iq. Potentiometric titration with a silver indicator electrode is another approach for quantifying chlorides .

While these examples specifically discuss the determination of chloride ions, the principle of titrimetry could potentially be applied to quantify this compound itself if a suitable titrant and reaction are available. However, chromatographic methods like HPLC are generally preferred for the quantification of complex organic molecules like this compound in research samples due to their specificity and sensitivity.

Evolution and Future Perspectives in Lachesine Chloride Research

Historical Trends and Milestones in Lachesine (B1674216) Chloride Academic Inquiry

Early academic interest in Lachesine chloride was primarily driven by the broader study of quaternary ammonium (B1175870) compounds and their interactions with the cholinergic system. dss.go.th Its identification and characterization as a short-acting mydriatic and cycloplegic represented a key milestone in its early research history. annualreviews.org Studies in this period likely focused on comparing its effects and duration of action with other known anticholinergic agents, such as atropine (B194438). annualreviews.org Research also explored its inclusion in pharmaceutical formulations, such as eyedrops, and investigated factors affecting its stability within these preparations. researchgate.netnih.gov For instance, studies examined the stability of this compound in eyedrop formulations containing preservatives like phenylmercuric acetate, noting potential interactions and losses of the preservative over time when stored in certain containers. researchgate.netnih.gov

Emerging Research Questions and Methodological Advancements in the Field

While specific emerging research questions solely focused on this compound are not prominently detailed in recent broad searches, the general field of pharmacology and drug discovery is continuously evolving. Advancements in methodologies, such as in vitro assays and computational modeling, offer new tools that could potentially be applied to revisit or further investigate compounds like this compound. researchgate.netpeterlang.comresearchgate.net The development of more sophisticated techniques for studying receptor interactions and cellular responses could, in principle, enable a deeper understanding of this compound's mechanism of action at a molecular level, potentially revealing nuances not fully appreciated in earlier research. researchgate.net Furthermore, advancements in analytical techniques could lead to more precise methods for detecting and quantifying this compound in various matrices, potentially addressing stability concerns noted in historical formulations. researchgate.netnih.gov

Q & A

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like Schrödinger’s ADMET Predictor. Input descriptors (e.g., logP, polar surface area) to estimate absorption, distribution, and clearance. Validate with in vivo rodent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.